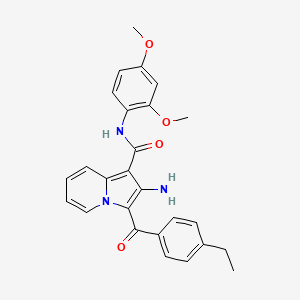![molecular formula C14H14N2O3 B2839483 (2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid CAS No. 1020050-87-6](/img/structure/B2839483.png)
(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid, also known as MPA, is a novel organic compound that has recently been studied for its potential applications in scientific research. MPA is a derivative of acrylic acid and is characterized by its unique molecular structure, which consists of two double bonds separated by a methylene bridge. MPA has been found to possess various biochemical and physiological properties that make it a promising candidate for use in laboratory experiments.
Scientific Research Applications
Polymer Modification and Applications
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including aromatic amines similar to the pyrazolylmethyl group in the compound of interest, showed increased swelling and thermal stability. These modified hydrogels exhibited promising antibacterial and antifungal activities, suggesting their potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Fluorinated Heterocyclic Compounds
Versatile 2-Fluoroacrylic Building Blocks : The synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones from esters and acyl chlorides of 2-fluoro-3-methoxyacrylic acid demonstrates the compound's utility in creating fluorinated heterocycles. This highlights its role in synthesizing compounds with potentially varied biological activities and material properties (Shi, Wang, & Schlosser, 1996).
Advanced Materials and Coatings
Photoinduced Birefringence in Azo Polymers : Azo polymers synthesized from methacrylate monomers, including those with methoxy and pyrazole substituents, demonstrated significant photoinduced birefringence and surface relief grating behaviors. These properties are critical for applications in optical storage and photonic devices, indicating the potential use of the compound in creating advanced materials with tunable optical properties (Cao et al., 2008).
Organic Sensitizers for Solar Cells
Molecular Engineering of Organic Sensitizers : Novel organic sensitizers for solar cell applications, featuring electron-conducting and anchoring groups, have been developed. These sensitizers, which include cyanoacrylic acid derivatives similar in functionality to the compound , exhibit high incident photon to current conversion efficiency. This underscores the compound's relevance in designing organic sensitizers for efficient solar energy conversion (Kim et al., 2006).
properties
IUPAC Name |
(E)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-5-3-11(4-6-14(17)18)9-12(13)10-16-8-2-7-15-16/h2-9H,10H2,1H3,(H,17,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMDTVLANBSCPD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2839401.png)

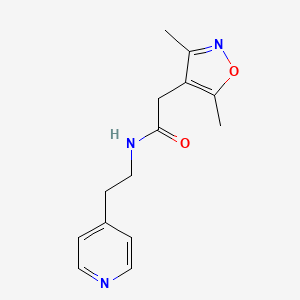
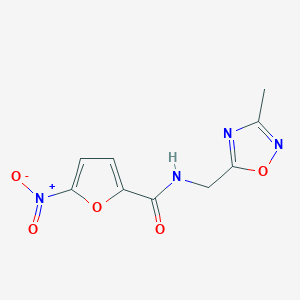
![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)
![Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2839411.png)
![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2839414.png)

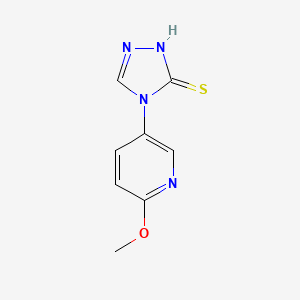
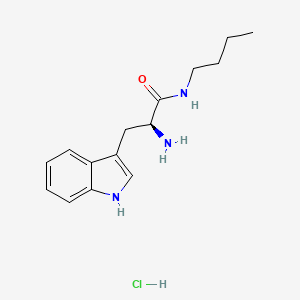
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)
